Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-

Catalog No.
S12585144
CAS No.
900705-41-1
M.F
C21H26O4
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-m...

CAS Number

900705-41-1

Product Name

Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-

IUPAC Name

3-(2-tert-butylphenoxy)-5-methoxy-4-propoxybenzaldehyde

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C21H26O4/c1-6-11-24-20-18(23-5)12-15(14-22)13-19(20)25-17-10-8-7-9-16(17)21(2,3)4/h7-10,12-14H,6,11H2,1-5H3

InChI Key

PCYKIFOJOMLPFM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC2=CC=CC=C2C(C)(C)C)C=O)OC

Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- is a complex organic compound with the molecular formula C18H24O3C_{18}H_{24}O_3. This compound features a benzaldehyde functional group, which is characterized by the presence of a formyl group attached to a phenyl ring. The additional substituents include a tert-butyl group, methoxy group, and propoxy group, which contribute to its unique chemical properties and potential applications. The structure of this compound can be represented as follows:

Typical of aldehydes and phenols. These include:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The phenolic hydroxyl groups can participate in condensation reactions, forming ethers or esters.
  • Oxidation: The aldehyde group can be oxidized to carboxylic acids under suitable conditions.

The biological activity of benzaldehyde derivatives often includes antimicrobial, antifungal, and anti-inflammatory properties. Compounds with similar structures have been studied for their potential therapeutic effects against various diseases. For instance, some studies suggest that such compounds may exhibit cytotoxic effects on cancer cells and possess antioxidant properties.

The synthesis of Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- can be approached through several methods:

  • Phenolic Substitution: Starting from a suitable benzaldehyde precursor, the tert-butyl and propoxy groups can be introduced via electrophilic aromatic substitution.
  • Methylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Alkylation: Alkylation reactions can be employed to introduce the propoxy group onto the aromatic ring.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agriculture: It could be explored for use as a pesticide or herbicide based on its antimicrobial properties.
  • Chemical Industry: As an intermediate in organic synthesis, it may be used in the production of dyes, fragrances, or other specialty chemicals.

Interaction studies involving this compound typically focus on its binding affinity with biological targets such as enzymes or receptors. Research may include:

  • In vitro assays to assess the inhibition of specific enzymes.
  • Molecular docking studies to predict binding interactions with target proteins.
  • Toxicological assessments to evaluate safety profiles for potential therapeutic uses.

Several compounds share structural similarities with Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(4-tert-Butylphenoxy)benzaldehydeC17H18O2C_{17}H_{18}O_2Contains a tert-butyl group on the phenol
Benzaldehyde, 4-[1-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethoxy]-3-methoxy-C20H24O5C_{20}H_{24}O_5Additional acetoxy and methoxy groups
3-Diethylaminomethyl-4-propoxy-benzaldehydeC15H23NOC_{15}H_{23}NOContains a diethylamino group

Uniqueness

What sets Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- apart from these compounds is its specific combination of substituents that may enhance its biological activity and industrial applicability. The presence of both methoxy and propoxy groups along with the tert-butyl substitution provides unique steric and electronic properties that could influence its reactivity and interactions.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Exact Mass

342.18310931 g/mol

Monoisotopic Mass

342.18310931 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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